molecular formula C14H20 B073490 1,8-Cyclotetradecadiyne CAS No. 1540-80-3

1,8-Cyclotetradecadiyne

Cat. No.: B073490
CAS No.: 1540-80-3
M. Wt: 188.31 g/mol
InChI Key: BVTCHBNCNJEJTD-UHFFFAOYSA-N
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Description

1,8-Cyclotetradecadiyne is an organic compound with the molecular formula C14H20 It is a cyclic diacetylene, characterized by the presence of two triple bonds within a fourteen-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Cyclotetradecadiyne can be synthesized through the treatment of dilithium salts of diterminal dialkynes. This method involves the use of strong bases to deprotonate terminal alkynes, followed by cyclization to form the desired cyclic diacetylene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques. These methods may include the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,8-Cyclotetradecadiyne undergoes various types of chemical reactions, including:

    Hydrogenation: The addition of hydrogen to the triple bonds, converting them into single bonds.

    Substitution: The replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Hydrogenation: Typically carried out using hydrogen gas and a metal catalyst such as palladium or platinum.

    Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.

    Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides are used under appropriate conditions.

Major Products Formed

    Hydrogenation: Produces cyclotetradecane.

    Oxidation: Can form various oxygenated derivatives, depending on the specific conditions and reagents used.

    Substitution: Results in the formation of substituted cyclotetradecadiynes with different functional groups.

Scientific Research Applications

1,8-Cyclotetradecadiyne has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to undergo polymerization and other chemical transformations.

Mechanism of Action

The mechanism of action of 1,8-Cyclotetradecadiyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These reactions can lead to the formation of new chemical bonds and the introduction of functional groups, which can alter the compound’s properties and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Cyclododecadiyne
  • 1,7-Cyclotridecadiyne
  • 1,8-Cyclopentadecadiyne
  • 1,9-Cyclohexadecadiyne
  • 1,10-Cyclooctadecadiyne

Uniqueness

1,8-Cyclotetradecadiyne is unique due to its fourteen-membered ring structure and the presence of two triple bonds This combination of features gives it distinct chemical and physical properties compared to other cyclic diacetylenes

Properties

IUPAC Name

cyclotetradeca-1,8-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-5,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTCHBNCNJEJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC#CCCCCCC#CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165515
Record name 1,8-Cyclotetradecadiyne
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Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1540-80-3
Record name 1,8-Cyclotetradecadiyne
Source ChemIDplus
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Record name 1,8-Cyclotetradecadiyne
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Record name 1,8-Cyclotetradecadiyne
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Record name 1,8-Cyclotetradecadiyne
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Q & A

Q1: What is the structural characterization of 1,8-Cyclotetradecadiyne?

A1: this compound is a cyclic dialkyne with the molecular formula C14H20. While the provided abstracts do not detail specific spectroscopic data, they highlight its cyclic structure with two alkyne (triple bond) functionalities. Research suggests potential transannular interactions within the ring system, influencing its stability and reactivity [].

Q2: How does this compound interact with transition metals?

A2: Research indicates that this compound acts as a ligand, forming complexes with transition metals like silver(I) [, ], copper(I) [], and molybdenum(II) and tungsten(II) []. The interaction likely involves the alkyne groups coordinating to the metal center.

Q3: Can this compound be used to synthesize polymers?

A3: Yes, this compound can serve as a building block for polymers. One study showcased its use in zirconocene coupling reactions, leading to polymers with linked macrocyclic rings within their main chain [].

Q4: Is there evidence of positional selectivity in reactions involving this compound?

A4: Yes, one study using n-butyllithium as a reagent demonstrated positional selectivity in the metalation of this compound []. This selectivity likely arises from the steric and electronic influences of the cyclic diyne structure.

Q5: Are there any studies investigating the catalytic properties of this compound complexes?

A5: While the provided abstracts don't delve into catalytic applications, the coordination of this compound to transition metals like cobalt [] suggests potential in this area. Transition metal complexes are widely known for their catalytic activity in various chemical transformations. Further research is needed to explore the specific catalytic properties and potential applications of these complexes.

Q6: What computational chemistry methods have been applied to study this compound?

A6: While the provided abstracts do not mention specific computational studies, the potential for transannular interactions [] suggests that techniques like molecular mechanics and quantum chemical calculations could be valuable. These methods could provide insights into the molecule's conformational preferences, electronic structure, and reactivity.

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